C2Tvm8heb2
Description
Properties
CAS No. |
1422357-33-2 |
|---|---|
Molecular Formula |
C22H25NOS2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(6S)-6-[bis(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C22H25NOS2/c24-22-7-1-4-17-16-18(8-9-21(17)22)23(12-10-19-5-2-14-25-19)13-11-20-6-3-15-26-20/h1-7,14-15,18,24H,8-13,16H2/t18-/m0/s1 |
InChI Key |
GNCSAYHHMHBFSR-SFHVURJKSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O |
Canonical SMILES |
C1CC2=C(CC1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. The thiophene groups are then introduced through a series of substitution reactions. The final step involves the formation of the amino group through a reductive amination process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The thiophene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Limitations in Identifying "C2Tvm8heb2"
For example:
- and catalog compounds like ethylene dibromide and glycol derivatives but omit "this compound" .
- and detail specific CAS-registered compounds (7312-10-9 and 7254-19-5) with structural analogs, but neither matches the queried identifier .
Closest Analogous Compounds from Evidence
For instance:
A. Benzothiophene Derivatives ()
The compound 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) shares similarities with other halogenated heterocycles:
| Compound Name | Similarity Score | Molecular Formula | Key Properties |
|---|---|---|---|
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | 0.93 (baseline) | C₉H₅BrO₂S | CYP1A2 inhibitor, high GI absorption |
| 6-Bromo-4-methyl variant | 0.91 | C₁₀H₇BrO₂S | Enhanced lipophilicity |
| Benzo[b]thiophene-2-carboxylic acid | 0.89 | C₉H₆O₂S | Lower toxicity, no halogen substitution |
B. Bromo-Indole Carboxylic Acids ()
The compound 5-bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5) and its analogs exhibit high structural similarity:
| Compound Name | Similarity Score | Molecular Formula | Solubility (mg/ml) | Bioavailability Score |
|---|---|---|---|---|
| 5-Bromo-1H-indole-2-carboxylic acid | 0.98 (baseline) | C₉H₆BrNO₂ | 0.052 | 0.56 |
| 6-Bromo variant | 0.94 | C₉H₆BrNO₂ | 0.048 | 0.53 |
| 4-Bromo variant | 0.86 | C₉H₆BrNO₂ | 0.041 | 0.49 |
Key Findings : Bromine position significantly impacts solubility and bioavailability, with the 5-bromo derivative showing optimal balance .
Methodological Considerations for Comparison
The evidence underscores critical factors in comparing chemical compounds:
Structural Similarity : Metrics (e.g., Tanimoto coefficients) must account for functional groups and substitution patterns to predict biological activity .
Toxicity and Bioactivity : Halogenation (e.g., bromine) often enhances CYP inhibition but may reduce solubility, as seen in and .
Synthetic Accessibility : Reactions involving sulfuryl chloride () or HATU-mediated couplings () highlight trade-offs between yield and complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
